Theasinensin C

renin inhibition hypertension tea polyphenols

Theasinensin C is a dimeric catechin (biflavonoid) belonging to the theasinensin subclass of tea polyphenols, formed by oxidative coupling of (–)-epigallocatechin-3-O-gallate (EGCG) and (–)-epigallocatechin (EGC) during tea fermentation. It is a low-abundance, water-soluble compound primarily isolated from black tea.

Molecular Formula C30H26O14
Molecular Weight 610.5 g/mol
CAS No. 89013-69-4
Cat. No. B1207215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheasinensin C
CAS89013-69-4
Synonymstheasinensin C
Molecular FormulaC30H26O14
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C30H26O14/c31-9-1-15(33)11-5-19(37)29(43-21(11)3-9)13-7-17(35)25(39)27(41)23(13)24-14(8-18(36)26(40)28(24)42)30-20(38)6-12-16(34)2-10(32)4-22(12)44-30/h1-4,7-8,19-20,29-42H,5-6H2/t19-,20-,29-,30-/m1/s1
InChIKeyJPBGHWKYWUEIOT-XYTTVBAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy Theasinensin C (CAS 89013-69-4) – Verified Renin Inhibitor & Gut-Brain Axis Modulator from Black Tea


Theasinensin C is a dimeric catechin (biflavonoid) belonging to the theasinensin subclass of tea polyphenols, formed by oxidative coupling of (–)-epigallocatechin-3-O-gallate (EGCG) and (–)-epigallocatechin (EGC) during tea fermentation [1]. It is a low-abundance, water-soluble compound primarily isolated from black tea [2]. Unlike its structural isomer theasinensin A, theasinensin C contains an (R)-configured biphenyl linkage and differs in the number of galloyl moieties, which directly influences its biological target profile and resin-based purification behavior [3]. To date, its most quantifiable bioactivity is renin inhibition (IC₅₀ 40.21 μM), and it has recently been shown to selectively remodel the gut microbiota and drive a multi-organ creatine biosynthetic pathway that alleviates diet-induced neuroinflammation [2][4].

In-Class Polyphenol Substitution Fails with Theasinensin C – Evidence-Based Reasons to Avoid Analog Swaps


Theasinensins are not a homogeneous class. Despite sharing a dimeric flavan-3-ol backbone, the position and number of galloyl ester groups create distinct pharmacological and physicochemical profiles that preclude interchangeable use. For example, theasinensin B (EGCG-EGC dimer) inhibits renin with double the potency of theasinensin C (IC₅₀ 19.33 μM vs. 40.21 μM), directly demonstrating that a single galloyl substitution difference substantially alters target engagement [1]. Conversely, theasinensin C uniquely enriches the gut symbiont Akkermansia muciniphila and initiates a glutamine/serine-centered creatine biosynthetic relay that is not reported for theasinensin A or B, indicating that bioactivity space diverges sharply even within this sub-family [2]. Furthermore, preparative isolation on HP20 resin reveals that theasinensin A has significantly higher adsorption capacity than theasinensin C, meaning that procurement of high-purity theasinensin C requires distinct chromatographic conditions and cannot rely on protocols optimized for theasinensin A [3]. These quantitative and mechanistic differences make generic substitution scientifically invalid for any experiment requiring reproducible target engagement or specific pathway modulation.

Theasinensin C Quantitative Differentiation Evidence: Direct Comparator Data for Informed Procurement


Renin Inhibitory Potency: Head-to-Head IC₅₀ Comparison of Four Black Tea Polyphenols

In a direct, co-assayed enzymatic screen against recombinant human renin, theasinensin C exhibited an IC₅₀ of 40.21 μM. Under identical conditions, the co-isolated inhibitors theasinensin B, strictinin, and a galloylated hexose sulfate showed IC₅₀ values of 19.33 μM, 311.09 μM, and 50.16 μM, respectively [1]. Theasinensin C is approximately 2.1‑fold less potent than theasinensin B but 7.7‑fold more potent than strictinin and modestly more active than the hexose sulfate. This positions theasinensin C as a moderate-potency renin inhibitor within the black tea polyphenol panel.

renin inhibition hypertension tea polyphenols

HP20 Resin Adsorption Affinity: Theasinensin A vs. Theasinensin C Differentiation in Purification Context

Adsorption equilibrium studies on HP20 macroporous resin show that the Freundlich equilibrium constant (KF) and maximum adsorption capacity (Qₘ) of theasinensin A are significantly higher than those of theasinensin C across the tested temperature range (295–315 K) [1]. At 295 K, the KF of theasinensin A was approximately 2.3‑fold greater than that of theasinensin C, reflecting stronger hydrogen-bonding interactions due to the additional galloyl hydroxyl groups in theasinensin A. This thermodynamic difference means that theasinensin C elutes earlier and requires distinct gradient conditions during preparative chromatography, directly impacting achievable purity and yield.

chromatographic purification adsorption thermodynamics process chemistry

Gut Microbiota Remodeling: Selective Akkermansia muciniphila Enrichment by Theasinensin C in a Neuroinflammation Model

In a high-fructose diet (HFrD)-induced murine neuroinflammation model, oral administration of theasinensin C (150 mg/kg/day, 8 weeks) selectively enriched the relative abundance of Akkermansia muciniphila in the gut microbiota, while no significant enrichment of other major phyla was observed [1]. Concomitantly, theasinensin C treatment elevated serum and brain creatine levels by approximately 2.5‑fold compared to HFrD controls and reduced hippocampal pro-inflammatory cytokines (IL‑1β, TNF‑α) to levels statistically indistinguishable from the normal-chow group. This multi-organ metabolic relay—driven by A. muciniphila-mediated hydrolysis of mucin PTS domains and subsequent Gln/Ser-centered creatine biosynthesis—has not been reported for theasinensin A or B under comparable experimental conditions.

gut-brain axis Akkermansia muciniphila neuroinflammation

Comparative Lipid Oxidation Inhibition: Vendor-Reported Ranking Among Theasinensin Isomers

Vendor technical datasheets state that theasinensin C exhibits the highest ability against lipid oxidation inhibition among theasinensin isomers . The claim is attributed to a primary study comparing theasinensins A, B, and C in a lipid peroxidation model; however, the underlying quantitative IC₅₀ values, specific assay conditions (e.g., linoleic acid emulsion, β-carotene bleaching, or TBARS), and statistical comparisons are not publicly accessible in the English-language literature. This limitation downgrades the evidence to supporting grade only.

antioxidant lipid peroxidation theasinensin isomers

Differential Membrane Interaction: Theasinensin-Containing Fraction Induces Liposomal Aggregation Unlike Intact EGCg

A differential analysis of intact EGCg and oxidized EGCg on phosphatidylcholine liposomes demonstrated that oxidized EGCg (fraction containing theasinensins) induced dose-dependent liposomal aggregation, whereas intact EGCg did not [1]. Fractionation confirmed that the theasinensin-enriched sub-fraction was responsible for the aggregation activity. Although this study did not isolate individual theasinensin species, it establishes that oxidatively condensed EGCg dimers—including theasinensin C—interact with phospholipid membranes in a manner fundamentally distinct from their monomeric precursor, with implications for cellular uptake and signaling.

phospholipid bilayer liposomal aggregation EGCg oxidation products

Commercial Purity Benchmarks: Theasinensin C Achieves >98% HPLC Purity for In Vivo Studies

Theasinensin C is commercially available at >98% purity as determined by HPLC, with batch-specific QC data provided by multiple vendors . In the 2026 neuroinflammation study, the compound was synthesized and structurally validated at >98% purity [1]. In contrast, theasinensin B—despite being a more potent renin inhibitor—is reported to be present only in black tea and its commercial availability and purity specifications are less consistently documented, potentially complicating reproducible procurement for in vivo experiments.

purity quality control HPLC

Optimal Scientific and Industrial Use Cases for Theasinensin C (89013-69-4)


Hypertension Research Requiring a Moderate-Potency Renin Inhibitor with Distinct Gut Microbiota Modulatory Activity

Theasinensin C is suitable for in vitro renin inhibition assays and rodent models of hypertension where the investigator seeks a compound that simultaneously engages the renin-angiotensin system and the gut-kidney-liver metabolic axis. Its IC₅₀ of 40.21 μM against renin distinguishes it from more potent inhibitors like theasinensin B (19.33 μM), allowing dose-response studies over a wider dynamic range [1]. The compound's oral efficacy and favorable purity profile (>98%) also support long-term dietary intervention studies in rodents without the confounding factor of monomeric catechins, which do not inhibit renin at comparable concentrations [1].

Gut-Brain Axis and Neuroinflammation Studies Leveraging the A. muciniphila–Creatine Pathway

Theasinensin C is the only theasinensin demonstrated to selectively enrich Akkermansia muciniphila and drive a Gln/Ser-centered multi-organ creatine biosynthetic relay that reaches the brain [2]. This makes it the preferred choice for studies investigating microbiota-gut-brain communication, diet-induced cognitive decline, or creatine-mediated neuroprotection. The validated oral dosing regimen (150 mg/kg/day, 8 weeks in C57BL/6J mice) provides a directly reproducible protocol for academic laboratories entering this emerging field [2].

Membrane Biophysics and Liposomal Drug Delivery Model Development

The theasinensin class, including theasinensin C, induces liposomal aggregation through mechanisms distinct from its monomeric precursor EGCg, with minimal membrane damage [3]. This property can be exploited in membrane biophysics research to study polyphenol-lipid interactions, or in the design of polyphenol-functionalized liposomes for drug delivery. Researchers requiring a dimeric catechin with defined membrane-perturbing activity should procure theasinensin C rather than EGCg, as the latter does not reproduce the aggregation phenotype [3].

Natural Product Chemistry and Preparative Chromatography Method Development

Theasinensin C serves as a reference standard for HPLC method development aimed at resolving theasinensin isomers in complex tea matrices [4]. Its lower adsorption affinity on HP20 resin relative to theasinensin A necessitates distinct elution protocols, making it a valuable tool for training and optimizing purification workflows in natural product laboratories that aim to isolate individual theasinensins from fermented tea extracts [4].

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